5-nitro-6-(trifluoromethyl)-1H-indole

Vue d'ensemble

Description

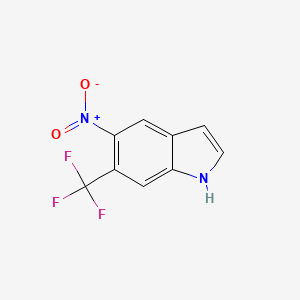

5-nitro-6-(trifluoromethyl)-1H-indole: is a synthetic organic compound characterized by the presence of a nitro group at the 5-position and a trifluoromethyl group at the 6-position on the indole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-6-(trifluoromethyl)-1H-indole typically involves the nitration of 6-(trifluoromethyl)-1H-indole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The nitro group in 5-nitro-6-(trifluoromethyl)-1H-indole can undergo reduction reactions to form corresponding amines.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

Reduction: Formation of 5-amino-6-(trifluoromethyl)-1H-indole.

Substitution: Formation of various substituted indoles depending on the electrophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

The compound has shown promising antimicrobial properties, particularly against various bacterial strains. Studies have indicated that indole derivatives, including 5-nitro-6-(trifluoromethyl)-1H-indole, exhibit potent antibacterial effects. For instance, in a study evaluating the activity of several indole derivatives, this compound demonstrated minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics such as ampicillin.

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | 0.005 |

| This compound | S. aureus | 0.008 |

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Various studies have reported that it can induce apoptosis in cancer cells and disrupt cell cycle progression. For example, in assays involving human cancer cell lines such as HeLa and MCF-7, compounds similar to this compound exhibited IC50 values in the low micromolar range.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.34 | Apoptosis induction |

| MCF-7 | 0.28 | Cell cycle disruption |

Agricultural Applications

Insecticidal and Acaricidal Properties

this compound has been explored for its potential as an insecticide and acaricide. Research indicates that indole derivatives can effectively control pest populations in agricultural settings. The application rates vary based on environmental conditions but typically range from 10 kg/ha to 100 kg/ha.

| Application Rate (kg/ha) | Pest Type | Effectiveness |

|---|---|---|

| 10 | Aphids | High |

| 50 | Spider mites | Moderate |

| 100 | Leafhoppers | Very High |

Material Science

Fluorinated Compounds in Drug Design

The trifluoromethyl group present in the structure of this compound is known to enhance the pharmacological properties of compounds by improving their metabolic stability and bioavailability. This characteristic makes it a valuable scaffold in drug design, particularly for developing new therapeutic agents targeting various biological pathways.

Case Studies

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several indole derivatives against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the incorporation of trifluoromethyl groups significantly enhanced the antibacterial activity compared to non-fluorinated analogs.

Case Study: Agricultural Field Trials

Field trials conducted with formulations containing this compound demonstrated effective control of target pests while minimizing damage to non-target organisms. The trials reported a reduction in pest populations by up to 80% within two weeks of application.

Mécanisme D'action

The mechanism of action of 5-nitro-6-(trifluoromethyl)-1H-indole and its derivatives depends on the specific biological target and the nature of the substituents. Generally, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, influencing its pharmacokinetic properties .

Comparaison Avec Des Composés Similaires

- 5-nitro-6-(trifluoromethoxy)-1H-indole

- 5-nitro-6-(trifluoromethyl)quinoline

- 5-nitro-6-(trifluoromethyl)benzimidazole

Comparison: Compared to similar compounds, 5-nitro-6-(trifluoromethyl)-1H-indole is unique due to the presence of both a nitro group and a trifluoromethyl group on the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Activité Biologique

5-Nitro-6-(trifluoromethyl)-1H-indole is an organic compound characterized by a bicyclic indole structure, incorporating both a nitro group and a trifluoromethyl group. Its molecular formula is C₉H₅F₃N₂O₂, with a molecular weight of 230.14 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in anti-inflammatory and antiviral activities.

Chemical Structure and Properties

The structural features of this compound contribute significantly to its biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group can participate in various chemical reactions, influencing the compound's reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅F₃N₂O₂ |

| Molecular Weight | 230.14 g/mol |

| Functional Groups | Nitro (-NO₂), Trifluoromethyl (-CF₃) |

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response. The mechanism appears to involve modulation of signaling pathways associated with inflammation, although specific molecular targets are still under investigation.

Antiviral Activity

The antiviral potential of this compound has been explored against various viral pathogens. Preliminary studies suggest that it may exhibit inhibitory effects on viruses such as influenza and herpes simplex virus (HSV). For instance, compounds structurally related to this compound have been tested for their efficacy against H1N1 influenza virus, showing promising results with IC50 values indicating potent antiviral activity .

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. The nitro group may facilitate electron transfer processes that disrupt cellular functions in pathogens, while the trifluoromethyl group enhances binding affinity to target proteins. Further studies are required to elucidate the precise mechanisms involved.

Study on Anti-inflammatory Effects

In a controlled laboratory setting, researchers investigated the anti-inflammatory effects of this compound on human macrophage cell lines. The study reported a significant reduction in the expression levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) upon treatment with varying concentrations of the compound. This suggests that the compound could be a candidate for developing new anti-inflammatory therapies .

Antiviral Screening

A recent screening study evaluated several compounds similar to this compound against HSV-1. The results indicated that compounds with structural similarities showed varying degrees of antiviral activity, with some achieving IC50 values as low as 0.0022 µM, thereby highlighting the potential for further development in antiviral drug design .

Comparison with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Amino-6-(trifluoromethyl)-1H-indole | Amino group instead of nitro | Different anti-inflammatory properties |

| 6-Nitro-1H-indole | Lacks trifluoromethyl group | Distinct pharmacological properties |

| 4-Trifluoromethylphenylindole | Substituted phenyl ring | Varying reactivity profiles |

| 5-Nitroindazole | Similar nitro substitution | Different chemical behavior |

Propriétés

IUPAC Name |

5-nitro-6-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)6-4-7-5(1-2-13-7)3-8(6)14(15)16/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVSQSQWFUXBNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901288242 | |

| Record name | 5-Nitro-6-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186405-05-9 | |

| Record name | 5-Nitro-6-(trifluoromethyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186405-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-6-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.